molecular formula C33H29N3O5 B566215 N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester CAS No. 1003316-11-7

N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester

Cat. No.: B566215
CAS No.: 1003316-11-7
M. Wt: 547.611
InChI Key: VRYCPZHBYLRWMM-UHFFFAOYSA-N
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Description

N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1’-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester is a complex organic compound known for its unique structural properties. This compound features a combination of isoindole, benzoyl, biphenyl, and carbamic acid ester groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1’-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester typically involves multiple steps. The process begins with the preparation of the isoindole derivative, followed by the introduction of the benzoyl group through a Friedel-Crafts acylation reaction. The biphenyl group is then attached via a Suzuki coupling reaction. Finally, the carbamic acid tert-butyl ester is formed through a reaction with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1’-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions vary, but typical reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1’-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1’-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
  • N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide
  • tert-butyl 1,3-dioxo-1,3-dihydro-2H-isoindol-2-ylcarbamate

Uniqueness

N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1’-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[2-[[4-[(1,3-dioxoisoindol-2-yl)methyl]benzoyl]amino]-4-phenylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29N3O5/c1-33(2,3)41-32(40)35-27-18-17-24(22-9-5-4-6-10-22)19-28(27)34-29(37)23-15-13-21(14-16-23)20-36-30(38)25-11-7-8-12-26(25)31(36)39/h4-19H,20H2,1-3H3,(H,34,37)(H,35,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYCPZHBYLRWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1,1-dimethylethyl[3-({[4-(chloromethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate (20 g, 45.8 mmol), potassium phthalimide (9.33 g, 50.4 mmol) and potassium iodide (1.52 g, 9.15 mmol) were stirred in DMF (81 mL) at 50° C. overnight. Room temperature was attained, H2O was added and the products extracted into EtOAc (×2). The combined organic extracts were washed with brine, dried over MgSO4 and concentrated in vacuo. The residue was triturated in MeOH to give 1,1-dimethylethyl {3-[({4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}carbonyl)amino]biphenyl-4-yl}carbamate as a pale yellow solid.
Name
1,1-dimethylethyl[3-({[4-(chloromethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.33 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
81 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,1-dimethylethyl [3-({[4-(chloromethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate (20 g, 45.8 mmol), potassium phthalimide (9.33 g, 50.4 mmol) and potassium iodide (1.52 g, 9.15 mmol) were stirred in DMF (81 mL) at 50° C. overnight. Room temperature was attained, H2O was added and the products extracted into EtOAc (×2). The combined organic extracts were washed with brine, dried over MgSO4 and concentrated in vacuo. The residue was triturated in MeOH to give 1,1-dimethylethyl {3-[({4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}carbonyl)amino]biphenyl-4-yl}carbamate as a pale yellow solid.
Quantity
9.33 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
81 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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